SNAP 5089

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

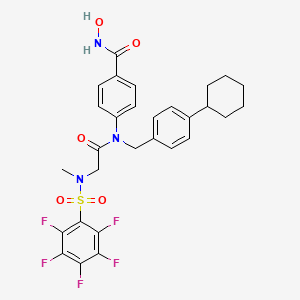

SNAP 5089 is a highly selective alpha1A-adrenoceptor antagonist. It was initially developed by Lundbeck Research USA, Inc. and is known for its specificity towards the alpha1A-adrenoceptor subtype. This compound has been studied for its potential therapeutic applications in cardiovascular and urogenital diseases, particularly in conditions like hypertension and benign prostatic hyperplasia .

Méthodes De Préparation

The synthetic routes and reaction conditions for SNAP 5089 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its selectivity and potency. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Analyse Des Réactions Chimiques

SNAP 5089 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Oxidation: this compound can undergo oxidation reactions, particularly at its nitrogen-containing moieties.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.

Substitution: Various substitution reactions can be employed to introduce different functional groups into the this compound molecule, which can help in studying structure-activity relationships. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Applications De Recherche Scientifique

SNAP 5089 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying alpha1A-adrenoceptor antagonists and their interactions with receptors.

Biology: this compound is used in research to understand the role of alpha1A-adrenoceptors in physiological and pathological processes.

Medicine: The compound has potential therapeutic applications in treating conditions like hypertension and benign prostatic hyperplasia due to its selective antagonism of alpha1A-adrenoceptors.

Industry: This compound can be used in the development of new drugs targeting alpha1A-adrenoceptors, providing a basis for designing more effective and selective therapeutic agents .

Mécanisme D'action

SNAP 5089 exerts its effects by selectively binding to and antagonizing alpha1A-adrenoceptors. This antagonism prevents the usual action of endogenous catecholamines like norepinephrine on these receptors, leading to vasodilation and a reduction in blood pressure. The molecular targets involved are the alpha1A-adrenoceptors, and the pathways affected include those regulating vascular tone and smooth muscle contraction .

Comparaison Avec Des Composés Similaires

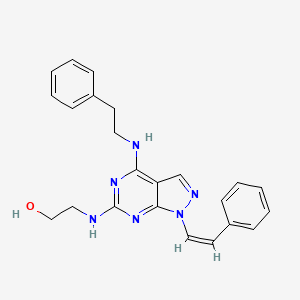

SNAP 5089 is unique in its high selectivity for alpha1A-adrenoceptors compared to other alpha1-adrenoceptor antagonists. Similar compounds include:

Doxazosin: A non-selective alpha1-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.

Tamsulosin: Another selective alpha1A-adrenoceptor antagonist used primarily for benign prostatic hyperplasia.

Prazosin: A non-selective alpha1-adrenoceptor antagonist used for hypertension. This compound’s uniqueness lies in its over 1700-fold selectivity for alpha1A-adrenoceptors, making it a valuable tool for studying the specific roles of these receptors

Propriétés

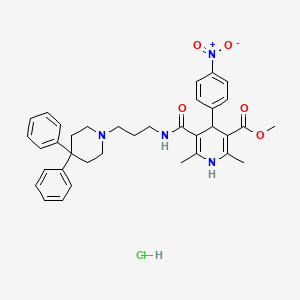

IUPAC Name |

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXELDPKESKXREN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)